rac-1,2-Dipalmitoylglycerol-d5

Lipidomics Quantitative LC-MS/MS Internal Standard

Quantifying endogenous 1,2-dipalmitoylglycerol (1,2-DPG) via LC-MS/MS is compromised when using non-deuterated analogs (indistinguishable from analyte) or fatty acyl-labeled DAG internal standards (different retention time & ionization). rac-1,2-Dipalmitoylglycerol-d5 solves this: its [1,1,2,3,3]-D5 glycerol backbone ensures near-identical chromatographic co-elution and extraction recovery as endogenous 1,2-DPG while providing a +5 Da mass shift for unambiguous MS resolution. • Eliminates systematic quantification errors from ion suppression & recovery variability • Validated in targeted lipidomics workflows (neutral loss scanning) & SIRM metabolic flux studies • High isotopic purity supports linear calibration (R² ≥ 0.99) for clinical & research lipidomics assays.

Molecular Formula C35H68O5
Molecular Weight 573.955
CAS No. 944709-32-4
Cat. No. B588343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1,2-Dipalmitoylglycerol-d5
CAS944709-32-4
SynonymsHexadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester-d5;  (RS)-1,2-Dipalmitin-d5;  (±)-1,2-Dipalmitin-d5;  (±)-1,2-Dipalmitoylglycerin-d5;  (±)-1,2-Dipalmitoylglycerol-d5;  (±)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate-d5;  1,2-Dipalmiti
Molecular FormulaC35H68O5
Molecular Weight573.955
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
InChIKeyJEJLGIQLPYYGEE-YYRBTATQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1,2-Dipalmitoylglycerol-d5 Specifications & Characterization


rac-1,2-Dipalmitoylglycerol-d5 (CAS 944709-32-4) is a stable isotope-labeled analog of 1,2-dipalmitoylglycerol (1,2-DPG), a 1,2-diacylglycerol comprising a glycerol backbone esterified with palmitic acid at the sn-1 and sn-2 positions [1]. The compound incorporates five deuterium atoms on the glycerol backbone ([1,1,2,3,3]-D5), yielding a molecular formula of C₃₅H₆₃D₅O₅ and a molecular weight of 573.94 g/mol [2]. 1,2-DPG is a structural analog of diacylglycerol (DAG), the endogenous second messenger that activates protein kinase C (PKC) . While the non-deuterated form (CAS 40290-32-2) exhibits weak PKC activation (15% at 25 μM) [3], the deuterated analog is not intended for pharmacological activity but rather serves as an internal standard in quantitative mass spectrometry workflows for lipidomics and metabolic research . The compound is supplied as a neat solid or crystalline material, with storage typically recommended at -20°C to maintain long-term stability .

Workflow
Quantitative lipidomics LC-MS/MS
Selection
Backbone-deuterated ISTD for 1,2-DPG
Context
Analytical standard; not a PKC probe

rac-1,2-Dipalmitoylglycerol-d5: Substitution Limitations


In quantitative lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an internal standard is critical for analytical accuracy. Simply substituting rac-1,2-Dipalmitoylglycerol-d5 with the non-deuterated parent compound (1,2-dipalmitoylglycerol, CAS 40290-32-2) or with a structurally dissimilar deuterated DAG (e.g., 1,3-DG isomers, mixed-chain species, or fatty acyl-labeled analogs such as 1-palmitoyl-d9-2-palmitoyl-sn-glycerol) introduces systematic quantification errors [1]. The non-deuterated analog co-elutes with and is spectrometrically indistinguishable from endogenous 1,2-DPG, precluding its use as an internal standard for absolute quantification. Alternative deuterated DAG internal standards, such as those labeled on fatty acyl chains (e.g., d9-labeled palmitoyl groups) rather than the glycerol backbone, exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to the target analyte [2]. The [1,1,2,3,3]-D5 glycerol backbone labeling of rac-1,2-Dipalmitoylglycerol-d5 ensures near-identical physicochemical behavior to endogenous 1,2-DPG while providing a +5 Da mass shift sufficient for clear MS resolution . This backbone-specific deuteration is essential for accurate normalization of ion suppression, extraction losses, and instrument variability in complex biological matrices [3].

Unlabeled 1,2-DPG
Co-elution, identical MS signal
Cannot distinguish endogenous analyte; absolute quantification invalid
Acyl-d9 DAG ISTD
Shifted retention, altered ionization
Differential matrix effects may skew quantification
d2/d3-labeled DAG
Insufficient mass shift
Isotopic overlap with endogenous M+2/M+4 isotopomers

rac-1,2-Dipalmitoylglycerol-d5: Evidence vs. Comparators


Backbone-d5 vs. Acyl-d9 DAG Internal Standards

rac-1,2-Dipalmitoylglycerol-d5 employs glycerol backbone deuteration ([1,1,2,3,3]-D5), which confers near-identical chromatographic retention time and ionization efficiency to endogenous 1,2-dipalmitoylglycerol (1,2-DPG). In contrast, alternative deuterated DAG internal standards labeled on fatty acyl chains—such as 1-palmitoyl-d9-2-palmitoyl-sn-glycerol (CAS 1872379-48-0, containing nine deuterium atoms on the sn-1 palmitoyl chain)—exhibit altered lipophilicity and chromatographic behavior relative to the unlabeled analyte . The backbone labeling strategy of rac-1,2-Dipalmitoylglycerol-d5 ensures co-elution with the target analyte, a critical requirement for compensating for matrix-induced ion suppression or enhancement in electrospray ionization (ESI) LC-MS/MS [1].

ISTD Design Comparison
Head-to-head
Co-elution & matched ionization (backbone-d5) vs. shifted tR & altered ionization (acyl-d9)
Backbone-d5 ensures accurate ion suppression correction
Acyl-d9 may introduce systematic quantification bias
Lipidomics Quantitative LC-MS/MS Internal Standard

Weak PKC Activation by Parent Compound

The parent non-deuterated compound, 1,2-dipalmitoyl-sn-glycerol, activates protein kinase C (PKC) by 15% relative to control when used at a concentration of 25 μM [1]. rac-1,2-Dipalmitoylglycerol-d5 is isotopically labeled and is not intended for use as a pharmacological agent; its primary function is as an analytical internal standard. However, this PKC activation data for the parent compound provides essential context: the 1,2-DPG molecular species is a weak PKC activator compared to endogenous DAGs such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), which elicit robust PKC activation. Researchers investigating PKC signaling should note that 1,2-DPG is not a potent agonist but rather a tool compound for comparative studies .

Parent PKC Activity
Reported
15% PKC activation at 25 µM (parent 1,2-DPG)
Parent is a weak activator; ISTD not for PKC studies
Context-dependent; select alternative DAG for robust activation
Signal Transduction Protein Kinase C Diacylglycerol

d5-Glycerol Backbone vs. Unlabeled 1,2-DPG Resolution

rac-1,2-Dipalmitoylglycerol-d5 provides a +5 Da mass shift relative to unlabeled 1,2-dipalmitoylglycerol (MW 568.91 g/mol for unlabeled versus 573.94 g/mol for d5-labeled [1]). This mass difference is sufficient for clear baseline resolution in MS1 precursor ion scans while avoiding isotopic overlap with the endogenous M+2 or M+4 isotopomers of the unlabeled analyte, which can occur with d2- or d3-labeled internal standards . The five-deuterium incorporation on the glycerol backbone—specifically at positions 1,1,2,3,3—ensures that the isotopic label is chemically inert and does not undergo hydrogen-deuterium exchange under typical sample preparation and LC conditions .

Mass Shift Resolution
Class-level
+5 Da (MW 573.94) avoids overlap with endogenous M+2/M+4
Unambiguous MS resolution without isotopic overlap
d2/d3-labeled analogs risk interference
Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Internal Standard vs. External Calibration Precision

Quantitative lipidomics workflows employing deuterated internal standards achieve significantly higher precision compared to external calibration methods. In a cross-platform comparison of untargeted and targeted lipidomics approaches on aging mouse plasma, quantitative measurements using a dilution series of deuterated internal standards exhibited a median correlation coefficient (r) of 0.99, whereas normalization using endogenous plasma lipids yielded a median correlation of only 0.71 [1]. This represents a 28% improvement in correlation strength (Δr = 0.28) when deuterated internal standards are employed. rac-1,2-Dipalmitoylglycerol-d5, as a backbone-deuterated DAG internal standard, enables this level of precision for 1,2-DPG quantification by correcting for extraction losses, matrix-induced ion suppression, and instrument variability [2].

ISTD vs. Endogenous Norm.
Class-level
ISTD normalization median r=0.99; endogenous normalization r=0.71 (Δr=0.28)
ISTD normalization enhances quantitative correlation
Class-level lipidomics precision evidence
Lipidomics Internal Standard Normalization Quantitative Precision

Backbone vs. Acyl Chain Deuteration Stability

The [1,1,2,3,3]-D5 glycerol backbone labeling strategy employed in rac-1,2-Dipalmitoylglycerol-d5 confers superior analytical stability compared to fatty acyl-deuterated DAG analogs. Fatty acyl-deuterated internal standards, such as 1-palmitoyl-d9-2-palmitoyl-sn-glycerol, are susceptible to deuterium loss via metabolic or chemical hydrolysis of the ester linkage, which can occur during sample storage or preparation . In contrast, the glycerol backbone deuteration is chemically inert under standard lipid extraction and LC-MS conditions, ensuring that the isotopic label remains intact throughout the analytical workflow . This stability is critical for maintaining accurate internal standard concentrations and preventing quantification drift over time [1].

Label Stability
Class-level
Backbone-d5 chemically inert; no deuterium loss under standard extraction/LC conditions
Maintains label integrity across workflow
Acyl-deuterated may exhibit time-dependent loss
Stable Isotope Labeling Internal Standard Design LC-MS Method Development

rac-1,2-Dipalmitoylglycerol-d5 Application Scenarios


Absolute 1,2-DPG Quantification by LC-MS/MS

rac-1,2-Dipalmitoylglycerol-d5 serves as an internal standard for the absolute quantification of endogenous 1,2-dipalmitoylglycerol (1,2-DPG) in cellular lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The backbone [1,1,2,3,3]-D5 labeling ensures co-elution with the target analyte, enabling accurate correction for matrix-induced ion suppression in electrospray ionization (ESI) [1]. The +5 Da mass shift provides unambiguous MS resolution without isotopic overlap with endogenous M+2 or M+4 isotopomers . This application is particularly relevant for studies investigating DAG-mediated signaling pathways, where precise quantification of specific DAG molecular species is required to correlate with PKC activation or other downstream effects [2].

Neutral Loss Normalization in Lipidomics

In targeted lipidomics workflows employing neutral loss scanning for diacylglycerol (DAG) molecular species, rac-1,2-Dipalmitoylglycerol-d5 is used to normalize ion signals across multiple samples and experimental conditions. The compound's backbone deuteration ensures that it undergoes the same neutral loss fragmentation (loss of NH₃ + fatty acid) as endogenous 1,2-DPG species, providing a reliable reference signal for relative quantification [1]. This approach has been validated in studies of Toll-like receptor 4 (TLR4)-stimulated RAW 264.7 macrophages, where deuterium-labeled DAG internal standards enabled quantitative assessment of changes in DAG molecular species over time .

Clinical Lipidomics Method Development

rac-1,2-Dipalmitoylglycerol-d5 is employed as a calibration standard and internal quality control material during the development and validation of clinical lipidomics assays targeting 1,2-DPG. The compound's high isotopic purity and chemical stability support the establishment of linear calibration curves (typical R² ≥ 0.99 when combined with other deuterated lipid standards) and the assessment of intra- and inter-day precision [1]. Laboratories developing LC-MS/MS methods for DAG quantification in human plasma, serum, or tissue biopsies can utilize rac-1,2-Dipalmitoylglycerol-d5 to validate extraction efficiency, matrix effects, and lower limits of quantification (LLOQ) .

Metabolic Tracing of Glycerolipid Biosynthesis

Although primarily designed as an internal standard, rac-1,2-Dipalmitoylglycerol-d5 may be employed in stable isotope-resolved metabolomics (SIRM) studies to trace the incorporation of exogenous DAG species into downstream glycerolipid products. The deuterium label on the glycerol backbone is retained during enzymatic conversion to phosphatidic acid, phosphatidylcholine, or triacylglycerol (TAG), enabling MS-based tracking of metabolic flux [1]. This application is distinct from the use of fatty acyl-deuterated DAG analogs, which may lose their isotopic label upon deacylation or remodeling . Researchers should note that rac-1,2-Dipalmitoylglycerol-d5 is a racemic mixture and may exhibit differential metabolic handling compared to stereospecific sn-1,2-DAG species [2].

Application
Selection Property
Validation Focus
1,2-DPG quantification in cellular extracts
Backbone-d5 co-elution & +5 Da resolution
Matrix-effect correction, method accuracy
DAG neutral loss scanning normalization
Fragmentation-matched backbone deuteration
Signal normalization across samples
Lipidomics method development in research matrices
High isotopic purity, calibration linearity
Extraction efficiency, matrix effects, LLOQ assessment
Stable isotope-resolved glycerolipid tracing
Glycerol backbone D5 retention
Metabolic flux tracking without deacylation loss

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